Diketene Annulation Yield: 6-Membered Lactim Ether Outperforms 5- and 7-Membered Analogs by ~1.7- to 1.9-Fold
In a direct head-to-head comparison under identical reaction conditions (diketene in acetic acid), 2-methoxy-3,4,5,6-tetrahydropyridine (the 6-membered lactim ether, compound Ic) produced the corresponding 1,6-naphthyridine derivative (IIc) in 66% isolated yield, compared to only 35% for the 5-membered analog 2-methoxy-1-pyrroline (Ib → IIb) and 40% for the 7-membered analog 2-methoxy-3,4,5,6-tetrahydro-7H-azepine (Id → IId) [1]. This 1.65- to 1.89-fold yield advantage demonstrates that the 6-membered ring geometry and conformational properties provide an optimal balance for this annulation process [1].
| Evidence Dimension | Isolated product yield in diketene annulation to fused 1,6-naphthyridine derivatives |
|---|---|
| Target Compound Data | 66% isolated yield (product IIc, 6-membered lactim ether) |
| Comparator Or Baseline | 2-Methoxy-1-pyrroline (5-membered, Ib): 35% yield; 2-Methoxy-3,4,5,6-tetrahydro-7H-azepine (7-membered, Id): 40% yield |
| Quantified Difference | 1.65× vs. 5-membered; 1.89× vs. 7-membered |
| Conditions | Reaction with diketene in acetic acid solvent; identical conditions for all three substrates; products isolated and characterized as deacetylated derivatives after KOH/EtOH treatment |
Why This Matters
Procurement of the correct 6-membered lactim ether directly determines whether a multi-step heterocyclic synthesis delivers usable quantities of product, as the 5- and 7-membered analogs provide less than two-thirds the yield under identical conditions.
- [1] Kato, T.; Sakamoto, T. Studies on Ketene and Its Derivatives. LXXV. Reaction of Diketene with N-Benzylacetimidate and Lactim Ethers to give 1,6-Naphthyridine Derivatives. Chem. Pharm. Bull. 1975, 23(11), 2629–2633. View Source
